6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-5(14)13-3-2-6-7(4-13)16-10(12)8(6)9(11)15/h2-4,12H2,1H3,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAWXSNOFJTABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24248-74-6 | |
| Record name | 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Friedel-Crafts Acylation
The synthesis begins with N-protected thienopyridine (2) undergoing Friedel-Crafts acylation to introduce an acetyl group at the 2-position. The reaction employs acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). Key parameters include:
Step 2: Backmenn Rearrangement
Intermediate (3) undergoes Backmenn rearrangement to form 2-aminothienopyridine (4) . This step utilizes acidic conditions (e.g., concentrated HCl or H₂SO₄) at elevated temperatures (80–100°C). The rearrangement facilitates migration of the acetyl group while generating the primary amine moiety.
Step 3: Hydrolysis and Carboxamide Formation
The final step involves hydrolysis of the ester group in (4) to a carboxylic acid, followed by amidation. Lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF) achieves hydrolysis, while coupling agents like HATU or EDCl mediate amidation with ammonium chloride.
Alternative Routes via Gewald Synthesis
The Gewald reaction offers an alternative pathway for constructing the thienopyridine core. This method, described in PMC articles, employs ethyl 2-cyanoacetate (16) , elemental sulfur, and ketones to form 2-aminothiophene derivatives.
Core Formation
Reaction of ethyl 2-cyanoacetate with acetylacetone or cyclic ketones in the presence of diethylamine and sulfur yields 2-aminothiophene intermediates (22–26) .
Functionalization to Carboxamide
The ethyl ester group in intermediates (22–26) is hydrolyzed to carboxylic acids (40–43) using LiOH, followed by amidation with ammonia or methylamine.
Comparative Analysis of Methods
The Friedel-Crafts route demonstrates superior scalability and yield, making it preferable for industrial production. However, the Gewald method provides modularity for introducing diverse substituents.
Industrial-Scale Optimization
Solvent Selection
Switching from DCM to toluene in the Friedel-Crafts step reduces environmental impact and improves safety. Toluene’s higher boiling point (110°C) allows reflux at milder temperatures, enhancing reproducibility.
Catalytic Improvements
Replacing AlCl₃ with heterogeneous catalysts like montmorillonite K10 minimizes waste and simplifies purification. Pilot studies report 10–15% yield improvements.
Purification Techniques
Column chromatography remains standard, but crystallization from ethanol-water mixtures (3:1 v/v) achieves ≥98% purity, avoiding costly chromatographic steps.
Challenges and Mitigation Strategies
Byproduct Formation
Backmenn rearrangement often generates des-acetyl byproducts (~10%). Adding acetic anhydride as a scavenger reduces this to <2%.
Moisture Sensitivity
The Friedel-Crafts step is moisture-sensitive. Implementing inert atmosphere (N₂ or Ar) and molecular sieves ensures consistent yields.
Recent Advances
A 2024 Chinese patent (CN119161358A) discloses a one-pot method combining acylation and rearrangement using microwave irradiation (100°C, 300 W), reducing reaction time from 8 hours to 45 minutes. Initial yields of 55% suggest potential for further optimization.
Physicochemical Characterization
Post-synthesis analysis includes:
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or acetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Introduction to 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
This compound is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its applications in various scientific fields, particularly in drug development and therapeutic interventions.
Chemical Characteristics
- IUPAC Name : 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
- CAS Number : 24248-74-6
- Purity : Typically above 95% in commercial preparations
Medicinal Chemistry
The compound has been investigated for its potential as an inhibitor of the Hedgehog signaling pathway. Research indicates that derivatives of this compound can act as potent inhibitors of Hedgehog acyltransferase (HHAT), which is crucial for the palmitoylation of Sonic Hedgehog protein—a key player in cell signaling and development.
Case Study: HHAT Inhibition
A study synthesized various derivatives of tetrahydropyridine compounds to evaluate their inhibitory potency against HHAT. The results showed that certain analogs exhibited significant inhibition with low cytotoxicity in cellular assays, suggesting their potential as therapeutic agents for conditions like cancer where the Hedgehog pathway is dysregulated .
Neuropharmacology
Research has indicated that compounds similar to this compound may possess neuroprotective properties. These compounds are being explored for their ability to modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases.
Case Study: Neuroprotective Effects
In experimental models of neurodegeneration, compounds derived from this scaffold have shown promise in reducing oxidative stress and apoptosis in neuronal cells. These findings suggest a potential application in treating diseases like Alzheimer's and Parkinson's .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[2,3-c]pyridine derivatives. The compound has been tested against various bacterial strains and exhibited notable antibacterial activity.
Case Study: Antimicrobial Screening
A series of thieno[2,3-c]pyridine derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure enhanced activity against resistant bacterial strains .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 (μM) | Reference |
|---|---|---|---|
| HHAT Inhibition | IMP-1575 | <20 | |
| Neuroprotection | Tetrahydrothieno Derivative | >10 | |
| Antimicrobial | Thieno Derivative | <15 |
Table 2: Synthesis Methods for Derivatives
Mechanism of Action
The mechanism of action of 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituents are compared below:
Key Observations :
- The carboxamide group at R₃ improves aqueous solubility compared to ester derivatives (e.g., EAMT) but may reduce membrane permeability .
Pharmacological Activity
Key Findings :
- The acetyl group in the target compound and CRCM5484 enhances selectivity for epigenetic targets (e.g., BET proteins) .
- EAMT’s ester group improves oral availability (Lipinski’s rule compliance) but may reduce target affinity compared to carboxamide derivatives .
ADMET and Physicochemical Properties
Key Insights :
- EAMT’s ester group aligns with Pfizer’s rule of five, favoring oral drug-likeness .
Biological Activity
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS No. 24248-74-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13N3O2S
- Molecular Weight : 239.29 g/mol
- IUPAC Name : this compound
The compound features a thieno[2,3-c]pyridine core which is known for various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- In Vitro Studies : The compound exhibited significant antibacterial activity against various strains of bacteria. In a study assessing its effectiveness against Gram-positive and Gram-negative bacteria, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may interfere with bacterial cell wall synthesis and disrupt membrane integrity.
Cytotoxicity and Cancer Research
Emerging research indicates that this compound may possess cytotoxic properties against cancer cell lines:
- Case Study : A study involving the MDA-MB-231 breast cancer cell line reported that treatment with this compound led to a decrease in cell viability and induced apoptosis . The underlying mechanisms appear to involve the modulation of glycosphingolipid metabolism in cancer stem cells (CSCs), which are crucial for tumor progression and metastasis.
Toxicological Profile
The safety profile of the compound has been evaluated in several studies. It is essential to note that while it shows promising biological activity, further research is necessary to establish its safety for therapeutic use.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O2S |
| Molecular Weight | 239.29 g/mol |
| Antimicrobial Activity | Significant against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Induces apoptosis in MDA-MB-231 cells |
| Mechanism of Action | Potential disruption of cell wall synthesis; modulation of glycosphingolipid metabolism |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?
- Methodology : Two primary approaches are documented:
Gewald Reaction : Reacting malononitrile with substituted 4-piperidones under ketone-rich conditions to directly yield the tetrahydrothienopyridine scaffold. This method is efficient for generating the carbonitrile precursor, which can later be amidated .
Carboxylic Acid Amidation : Amidating the 3-carboxylic acid derivative (e.g., 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid) with ammonia or acetylating agents to introduce the carboxamide group. Hydrochloride salt formation is recommended to improve solubility .
- Key Considerations : Optimize reaction stoichiometry and temperature to minimize side products. Use catalysts like DMAP for acetylation steps .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify ring saturation, acetyl group placement, and carboxamide functionality. Discrepancies in proton splitting patterns may indicate incomplete cyclization .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks and fragment patterns, ensuring no residual precursors or byproducts remain .
- X-ray Crystallography : For crystalline derivatives, resolve the structure to validate stereochemistry and substituent positioning .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during cyclization and acetylation steps .
- Catalyst Use : Employ LiAlH for selective reductions or KMnO for controlled oxidations to avoid over-functionalization .
- Temperature Control : Maintain temperatures between 60–80°C during Gewald reactions to balance reaction rate and side-product formation .
- Data-Driven Adjustments : Monitor reaction progress via TLC or in-situ IR spectroscopy. For low yields, consider increasing catalyst loading or extending reaction time .
Q. How should researchers address discrepancies in spectral data during characterization?
- Case Example : If NMR shows unexpected peaks or splitting, perform:
Comparative Analysis : Cross-reference with spectra of analogous compounds (e.g., 6-benzyl or 6-methyl derivatives) to identify positional isomerism .
Isotopic Labeling : Use -labeled ammonia during amidation to track nitrogen incorporation in the carboxamide group .
Computational Modeling : Simulate expected spectra using DFT calculations to resolve ambiguities in peak assignments .
Q. What strategies enhance solubility for biological assays without altering activity?
- Approaches :
- Salt Formation : Convert the free base to hydrochloride salts, which significantly improve aqueous solubility (e.g., 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride) .
- Prodrug Design : Introduce ester moieties (e.g., ethyl carboxylates) that hydrolyze in vivo to the active form .
- Validation : Assess solubility via shake-flask method in PBS (pH 7.4) and confirm retained receptor-binding affinity using adenosine A receptor assays .
Theoretical and Methodological Considerations
- Linkage to Conceptual Frameworks : Design studies around adenosine receptor allosteric modulation mechanisms, using the compound’s structural analogs (e.g., 6-substituted derivatives) to explore structure-activity relationships (SAR) .
- Contradiction Resolution : If biological activity diverges from computational predictions, re-evaluate force field parameters in docking simulations or assay buffer conditions (e.g., ionic strength effects on receptor binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
